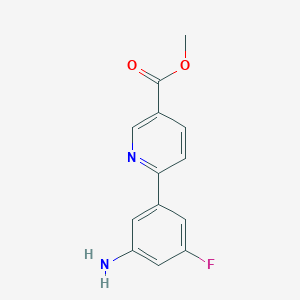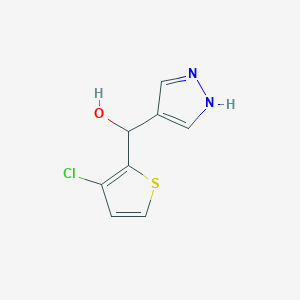
(3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol is a compound that combines a chlorinated thiophene ring with a pyrazole moiety, connected via a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 3-chlorothiophene with a pyrazole derivative under specific conditions. One common method includes the use of hydrazine and carbonyl compounds to form the pyrazole ring, followed by chlorination and subsequent reaction with thiophene .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chlorinated thiophene ring, potentially leading to dechlorination.
Substitution: The chlorine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products Formed:
- Oxidation can yield aldehydes or carboxylic acids.
- Reduction can lead to dechlorinated thiophene derivatives.
- Substitution reactions can produce a variety of substituted thiophene-pyrazole compounds .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology: In biological research, (3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents .
Medicine: The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, and anticancer agent. Research is ongoing to explore its efficacy and safety in these areas .
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance .
Mécanisme D'action
The mechanism of action of (3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
- (3-Chlorothiophen-2-yl)(1H-pyrazol-3-yl)methanol
- (3-Chlorothiophen-2-yl)(1H-pyrazol-5-yl)methanol
- (3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol
Comparison: Compared to its analogs, (3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol exhibits unique reactivity due to the position of the chlorine atom and the specific arrangement of the pyrazole ring. This uniqueness can influence its biological activity and chemical behavior, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C8H7ClN2OS |
|---|---|
Poids moléculaire |
214.67 g/mol |
Nom IUPAC |
(3-chlorothiophen-2-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H7ClN2OS/c9-6-1-2-13-8(6)7(12)5-3-10-11-4-5/h1-4,7,12H,(H,10,11) |
Clé InChI |
ORZHQXMVMOJWOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1Cl)C(C2=CNN=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


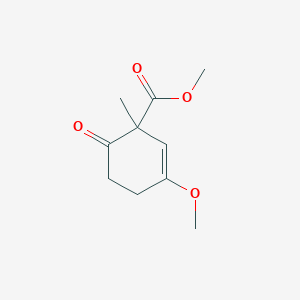
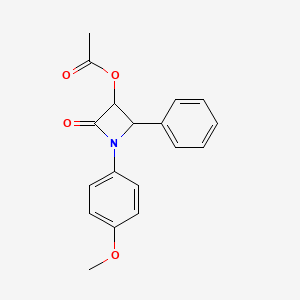



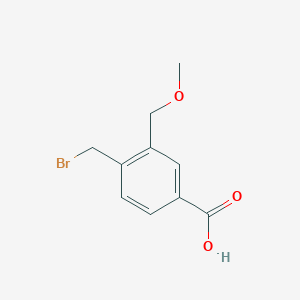
![4-[1-(4-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B13090628.png)
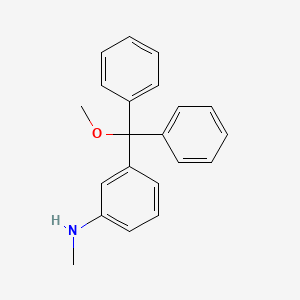
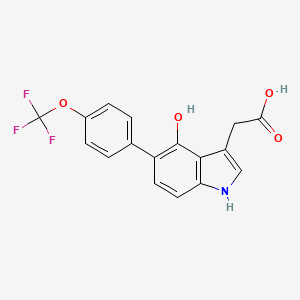
![(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)propanoate](/img/structure/B13090647.png)


![6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13090670.png)
